molecular formula C24H27N3O6 B10998802 5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-methoxybenzyl)imidazolidine-2,4-dione

5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-methoxybenzyl)imidazolidine-2,4-dione

Cat. No.: B10998802
M. Wt: 453.5 g/mol
InChI Key: ZMGQEXRNVUHQMF-UHFFFAOYSA-N
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Description

5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound with a unique structure that combines elements of isoquinoline, imidazole, and methoxybenzyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves multiple steps, starting with the preparation of the isoquinoline and imidazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 5-{2-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-OXOETHYL}-3-(2-METHOXYBENZYL)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

5-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C24H27N3O6/c1-31-19-7-5-4-6-16(19)14-27-23(29)18(25-24(27)30)12-22(28)26-9-8-15-10-20(32-2)21(33-3)11-17(15)13-26/h4-7,10-11,18H,8-9,12-14H2,1-3H3,(H,25,30)

InChI Key

ZMGQEXRNVUHQMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(NC2=O)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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